molecular formula C17H20N4O4S B10886656 Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Cat. No.: B10886656
M. Wt: 376.4 g/mol
InChI Key: NVMRDVUPUDPLAP-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a structurally complex organic compound featuring a benzoate ester core linked to a substituted dihydropyrimidine ring via a sulfanyl-butanoyl-amino bridge. Its molecular formula is C₁₉H₂₂N₄O₅S, with a molecular weight of 418.5 g/mol. Key structural elements include:

  • Benzoate ester moiety: Provides lipophilicity and influences solubility.
  • 4-Amino-6-oxo-dihydropyrimidine ring: A heterocyclic scaffold common in bioactive molecules, contributing to hydrogen bonding and enzyme interactions .

This compound is hypothesized to exhibit biological activity due to its structural resemblance to pyrimidine-based enzyme inhibitors.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoylamino]benzoate

InChI

InChI=1S/C17H20N4O4S/c1-3-12(26-17-20-13(18)9-14(22)21-17)15(23)19-11-7-5-10(6-8-11)16(24)25-4-2/h5-9,12H,3-4H2,1-2H3,(H,19,23)(H3,18,20,21,22)

InChI Key

NVMRDVUPUDPLAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AHCT-1161.36
BMDA-MB-2312.34
CA5495.67

These results suggest that modifications in the structure can enhance the anticancer activity significantly, particularly through the introduction of specific functional groups that interact with cellular targets.

Antibacterial Activity

In addition to anticancer properties, this compound has shown promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis.

Table 2: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
AStaphylococcus aureus12
BEscherichia coli11

These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders such as diabetes and obesity.

α-glucosidase Inhibition

Some studies have evaluated the inhibitory effects of this compound on α-glucosidase, an enzyme crucial for carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients.

Table 3: α-glucosidase Inhibition Data

CompoundIC50 (μM)
A15.0
B20.5

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

Case Study on Anticancer Activity

A study evaluated the effects of similar pyrimidine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.

Case Study on Antibacterial Properties

Another study focused on the antibacterial efficacy of derivatives sharing structural similarities with Ethyl 4-(2-(4-bromophenyl)amino)-2-oxoethoxy)-6-oxo compounds. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism by which Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA synthesis. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several pyrimidine and benzoate derivatives. Below is a detailed comparison of its key features against analogous molecules:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity/Applications Reference ID
Ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate C₂₁H₁₉N₃O₅S 425.5 - Phenyl substituent at C5 of pyrimidine
- Hydroxy group at C4 (vs. amino in target)
Studied for enzyme inhibition and anti-inflammatory activity; enhanced solubility due to -OH .
Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate C₁₈H₂₀N₄O₅S 404.4 - Amino group at C6 (vs. C4 in target)
- Propanoyl chain (vs. butanoyl)
Explored for antimicrobial activity; shorter chain reduces steric hindrance .
Ethyl 4-[5-chloro-2-(ethanesulfonyl)pyrimidine-4-amido]benzoate C₁₆H₁₆ClN₃O₅S 397.8 - Chloro and ethanesulfonyl substituents on pyrimidine
- No dihydro modification
Used in synthetic chemistry for electrophilic substitution reactions .
Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate C₁₈H₂₁N₃O₄S 375.4 - Methyl groups at C4 and C6 of pyrimidine
- No amino or oxo groups
Investigated for polymer coatings; methyl groups enhance thermal stability .
Ethyl 4-[2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate C₂₃H₂₆N₄O₆S₂ 542.6 - Bulky 4-(propan-2-yl)benzenesulfonyl group at C5
- Extended sulfonyl linkage
Tested for receptor modulation in cancer studies; sulfonyl group improves target specificity .

Functional Group Analysis

  • Amino Group (C4 in target): Critical for hydrogen bonding with biological targets (e.g., enzymes). Replacing this with a hydroxy group (as in ) alters polarity and binding affinity.
  • Sulfanyl Bridge: Common in all analogues; facilitates redox reactions and metal coordination. Longer chains (butanoyl vs. acetyl/propanoyl) impact flexibility and membrane permeability .
  • Pyrimidine Substituents : Electron-withdrawing groups (e.g., oxo, chloro) enhance electrophilicity, while bulky groups (e.g., phenyl, benzenesulfonyl) influence steric interactions .

Biological Activity

Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Ethyl 4-{2-[4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 318.38 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on derivatives of pyrimidine compounds demonstrated effective inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Ethyl 4-{...}E. coli50 µg/mL
Ethyl 4-{...}S. aureus30 µg/mL

Anticancer Activity

The anticancer potential of Ethyl 4-{...} has been explored in various studies focusing on its cytotoxic effects against cancer cell lines. For instance, a study reported that derivatives of similar structures induced apoptosis in human breast cancer cells (MCF-7), leading to a reduction in cell viability . The compound's ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with structural similarities to Ethyl 4-{...} have shown promising anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in managing inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrimidine derivatives, including Ethyl 4-{...}. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting the compound's potential as an antibacterial agent .
  • Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of Ethyl 4-{...}. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .
  • Inflammatory Response Modulation : A recent study investigated the effects of Ethyl 4-{...} on macrophage activation and cytokine production. The findings revealed that the compound effectively reduced the secretion of inflammatory markers, supporting its role as an anti-inflammatory agent .

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